molecular formula C14H18ClNO5 B14894603 N-Boc-O-(2-chlorophenyl)-D-serine

N-Boc-O-(2-chlorophenyl)-D-serine

Cat. No.: B14894603
M. Wt: 315.75 g/mol
InChI Key: COCROYNTIBAJOY-SNVBAGLBSA-N
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Description

N-Boc-O-(2-chlorophenyl)-D-serine is a protected derivative of D-serine, featuring a tert-butoxycarbonyl (Boc) group on the amino group and a 2-chlorophenyl ether moiety on the hydroxyl side chain. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where protective groups are essential to prevent undesired side reactions. The 2-chlorophenyl substituent introduces steric and electronic effects that distinguish it from other serine derivatives .

Properties

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

IUPAC Name

(2R)-3-(2-chlorophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

COCROYNTIBAJOY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) CAS Number Purity Price (per gram) Key Features
N-Boc-O-(2-chlorophenyl)-D-serine 2-chlorophenyl Not Provided Unknown Unknown Electron-withdrawing Cl, lipophilic
N-Boc-O-benzyl-D-serine Benzyl 47173-80-8 >97.0% JPY 5,500 Electron-donating, higher commercial availability
N-Boc-O-benzyl-L-serine Benzyl 23680-31-1 >97.0% JPY 5,500 L-configuration, distinct stereochemistry
N-Boc-2-methyl-D-serine Methyl - 97% - Smaller substituent, reduced steric hindrance
Key Observations:

This could influence synthetic workflows . Methyl-substituted analogs (e.g., N-Boc-2-methyl-D-serine) lack aromaticity, reducing π-π interactions but enhancing solubility in polar solvents .

However, this may also increase plasma protein binding, reducing free drug availability . Benzyl derivatives are more commonly used in peptide synthesis due to their balance of stability and reactivity .

Commercial Availability and Cost

  • Methyl-substituted derivatives (e.g., N-Boc-2-methyl-D-serine) are priced competitively but serve niche applications due to their simplified structure .

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